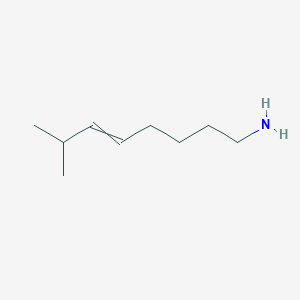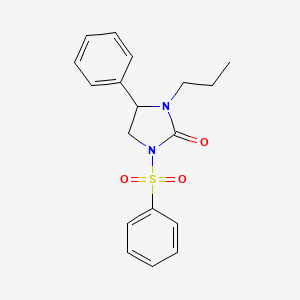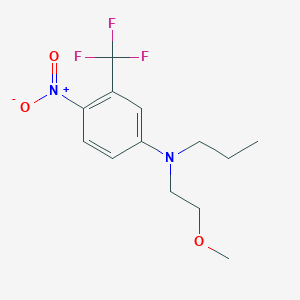![molecular formula C24H34N2O3 B12546507 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol CAS No. 838087-03-9](/img/structure/B12546507.png)
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is a synthetic organic compound known for its unique structural properties It is characterized by the presence of a diazenyl group (-N=N-) linked to a butoxyphenyl group, which is further connected to an octan-1-ol chain through a phenoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-butoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenol in an alkaline medium to form the azo compound.
Etherification: The resulting azo compound is reacted with 1-bromo-octane in the presence of a base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-one.
Reduction: Formation of 8-{4-[(4-Butoxyphenyl)amino]phenoxy}octan-1-ol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is exploited in applications such as photoresponsive materials and molecular switches. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-{4-[(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol: A similar compound without the (E)-configuration.
8-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with a methoxy group instead of a butoxy group.
8-{4-[(4-Ethoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with an ethoxy group instead of a butoxy group.
Uniqueness
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is unique due to its specific (E)-configuration, which can influence its chemical reactivity and interaction with other molecules. The butoxy group also imparts distinct hydrophobic properties, making it suitable for applications in materials science and drug delivery.
Propriétés
Numéro CAS |
838087-03-9 |
|---|---|
Formule moléculaire |
C24H34N2O3 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
8-[4-[(4-butoxyphenyl)diazenyl]phenoxy]octan-1-ol |
InChI |
InChI=1S/C24H34N2O3/c1-2-3-19-28-23-14-10-21(11-15-23)25-26-22-12-16-24(17-13-22)29-20-9-7-5-4-6-8-18-27/h10-17,27H,2-9,18-20H2,1H3 |
Clé InChI |
PTOYHMBZZGVGOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)


![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)

![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)

![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
